N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C17H11Cl2N3O2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-5-7-12(8-6-11)22-10-9-15(23)16(21-22)17(24)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,24) |
InChI Key |
UQPGPUBNJJEYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazine compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include differences in halogenation patterns, substitution positions, and additional functional groups. These modifications significantly impact physicochemical properties such as melting points, solubility, and hydrophobicity (ClogP).
Table 1: Comparative Analysis of Key Analogs
*ClogP values estimated via analogy to structurally related compounds.
Key Takeaways
Substituent Effects :
- Chlorine at the 2-position (target compound) vs. 3- or 4-positions (e.g., ) alters steric and electronic properties, impacting binding and solubility.
- Bromine or methoxy substitutions reduce melting points and hydrophobicity compared to chlorinated analogs .
Biological Relevance :
- Chlorine’s role in enhancing hydrophobicity is critical for membrane penetration (e.g., mycobacterial targets) .
- Fluorination () or sulfonamide incorporation () diversifies biological targets .
Analytical Challenges :
- Structural confirmation via NMR and MS is essential to avoid mischaracterization, as seen in .
Q & A
Q. What synthetic routes are recommended for preparing N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can purity be optimized?
Methodological Answer: A stepwise approach involves coupling a substituted pyridazine core with chlorophenyl groups via amidation or nucleophilic substitution. For example, intermediates like 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be reacted with 2-chloroaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC/MS to detect molecular ion peaks ([M+H]⁺ and [M−H]⁻) .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals to confirm substituent positions. For instance, doublets in 13C NMR for fluorophenyl groups indicate para-substitution .
- LC/MS : Verify molecular weight ([M+H]⁺ expected for C₁₇H₁₂Cl₂N₂O₂: 369.02 g/mol).
- Elemental Analysis : Confirm C, H, N, Cl percentages within ±0.3% of theoretical values.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
Q. How can researchers initially assess the biological activity of this compound?
Methodological Answer: Screen against target enzymes (e.g., carbonic anhydrases) using fluorometric or spectrophotometric assays. For example:
- Carbonic Anhydrase Inhibition : Measure IC₅₀ values using 4-nitrophenyl acetate as a substrate. Compare isoform selectivity (e.g., CA I vs. CA II) .
- Dose-Response Curves : Use 8–12 concentrations in triplicate. Data analysis via GraphPad Prism® (nonlinear regression, Hill slopes).
Advanced Research Questions
Q. How should discrepancies in spectral data (e.g., NMR mismatches) be resolved during structural validation?
Methodological Answer:
- Cross-Validation : Compare 1H/13C NMR with literature (e.g., notes mismatches in 10d’s NMR, suggesting prior misassignment ).
- 2D NMR (HSQC, HMBC) : Resolve ambiguous couplings (e.g., NOESY for stereochemistry).
- X-Ray Crystallography : Resolve absolute configuration using SHELX (via direct methods for phase determination ).
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Issues : Low solubility in polar solvents. Use vapor diffusion (e.g., DMSO/water) or slow evaporation (dichloromethane/methanol).
- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate weak diffraction. Refinement in SHELXL with anisotropic displacement parameters .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., 4-fluorophenyl vs. 2-chlorophenyl) .
- Bioisosteric Replacement : Replace pyridazine with pyrimidine (see ).
- Pharmacophore Mapping : Use Schrödinger’s Phase® to align key hydrogen-bonding motifs (amide, carbonyl) with enzyme active sites.
Q. What computational strategies predict binding modes with carbonic anhydrase isoforms?
Methodological Answer:
Q. How can researchers design assays to evaluate isoform-specific inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
